6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylicacid
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Overview
Description
6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylic acid is a chemical compound with the molecular formula C13H10F2N2O2 and a molecular weight of 264.23 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a carboxylic acid group and an amino group linked to a difluorophenylmethyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylic acid typically involves the reaction of 2,4-difluorobenzylamine with 6-chloronicotinic acid under specific conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes . For example, it may bind to active sites of enzymes, blocking their activity and leading to downstream effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-{[(2,6-Difluorophenyl)methyl]amino}pyridine-3-carboxylic acid
- 6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-2-carboxylic acid
Uniqueness
6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the difluorophenylmethyl group . This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H10F2N2O2 |
---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10F2N2O2/c14-10-3-1-8(11(15)5-10)6-16-12-4-2-9(7-17-12)13(18)19/h1-5,7H,6H2,(H,16,17)(H,18,19) |
InChI Key |
CGUNPUNWVITQEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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